3-(3-chloro-4-methylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(3-CHLORO-4-METHYLPHENYL)-8-(4-ETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazines. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with various functional groups such as chloro, methyl, ethoxy, and carbonitrile. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(3-CHLORO-4-METHYLPHENYL)-8-(4-ETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridothiadiazine core, followed by the introduction of the chloro, methyl, ethoxy, and carbonitrile groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and nitrile sources. The reaction conditions may vary depending on the specific synthetic pathway, but they generally involve controlled temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
3-(3-CHLORO-4-METHYLPHENYL)-8-(4-ETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro and ethoxy groups in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
3-(3-CHLORO-4-METHYLPHENYL)-8-(4-ETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-4-METHYLPHENYL)-8-(4-ETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as apoptosis, cell cycle regulation, and immune response .
Comparison with Similar Compounds
3-(3-CHLORO-4-METHYLPHENYL)-8-(4-ETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can be compared with other similar compounds, such as:
3-CHLORO-N-(4-ETHOXYPHENYL)-4-METHOXYBENZAMIDE: This compound shares some structural similarities but differs in the presence of a methoxy group instead of the pyridothiadiazine core.
3-CHLORO-4-METHYLPHENYL ISOCYANATE: This compound has a similar chloro and methyl substitution pattern but lacks the pyridothiadiazine core and ethoxy group.
The uniqueness of 3-(3-CHLORO-4-METHYLPHENYL)-8-(4-ETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific combination of functional groups and the pyridothiadiazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22ClN3O2S |
---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)-8-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H22ClN3O2S/c1-3-29-18-8-5-16(6-9-18)19-11-22(28)27-13-26(14-30-23(27)20(19)12-25)17-7-4-15(2)21(24)10-17/h4-10,19H,3,11,13-14H2,1-2H3 |
InChI Key |
YPQFSBUSAIFVHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
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